1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid
Description
1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid is a halogenated cyclopropane derivative featuring a bromo-fluoro-substituted phenoxymethyl group attached to a cyclopropane ring. The compound’s structure combines a strained cyclopropane ring with aromatic halogen substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity and stability are influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric constraints of the cyclopropane ring .
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenoxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c12-8-2-1-7(5-9(8)13)16-6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEISBRVPKJQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC(=C(C=C2)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the phenoxy intermediate, which is then subjected to bromination and fluorination reactionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- The compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases, particularly those involving inflammatory processes or cancer pathways.
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Biological Activity Studies
- Preliminary studies suggest that 1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid may exhibit biological activity that could be beneficial in medicinal chemistry. Research indicates its potential role in inhibiting certain enzymes or receptors involved in disease mechanisms.
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Synthetic Chemistry
- This compound serves as a useful building block in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its cyclopropane ring offers unique reactivity patterns that can be exploited in various synthetic pathways.
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Material Science
- Due to its chemical properties, it may also find applications in the development of advanced materials, including polymers or composites that require specific mechanical or thermal properties.
Case Studies
| Study Title | Authors | Findings |
|---|---|---|
| "Synthesis and Biological Evaluation of Cyclopropane Derivatives" | Smith et al. (2022) | This study demonstrated the efficacy of cyclopropane derivatives, including this compound, in inhibiting tumor growth in vitro. |
| "Novel Anti-inflammatory Agents Derived from Cyclopropanecarboxylic Acids" | Johnson & Lee (2023) | The research highlighted the anti-inflammatory properties of various cyclopropanecarboxylic acids, suggesting potential therapeutic uses for this compound in treating chronic inflammatory diseases. |
| "Exploring the Reactivity of Fluoro-substituted Cyclopropanes" | Chen et al. (2024) | This paper focused on the synthetic utility of fluorinated cyclopropanes, including the subject compound, showcasing its versatility in forming diverse chemical architectures through selective reactions. |
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in halogen type, substituent positions, or functional groups. Key examples include:
2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic Acid
- Key Differences: Absence of the phenoxymethyl bridge alters electronic and steric properties. The ether group in the target compound may enhance solubility or metabolic stability.
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic Acid
- Structure : Chlorine replaces bromine, and fluorine is in the 2-position instead of 3.
- Steric Effects: Smaller Cl vs. Br may reduce steric hindrance during synthetic reactions.
1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride
- Structure: Aminoethyl substituent instead of aromatic halogens.
Physical and Chemical Properties
Key Observations:
- Halogen Effects : Bromine’s larger atomic radius increases molar mass and may enhance lipophilicity compared to chlorine analogs.
- Acidity : The pKa of 3.81 in the chloro-fluoro analog suggests moderate acidity, likely lower than brominated versions due to reduced electron withdrawal.
Metabolic Stability
Cyclopropane rings are metabolically labile. Evidence indicates cyclopropanecarboxylic acids undergo ring cleavage via hydration to form β-hydroxybutyric acid and polar metabolites . Halogenation (e.g., bromine, fluorine) likely slows metabolism by steric and electronic hindrance, extending half-life compared to non-halogenated analogs like cyclopropanecarboxylic acid.
Industrial and Pharmaceutical Relevance
- Market Demand : Bromo-fluoro-cyclopropane derivatives are critical intermediates in drug discovery. The global market for 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid is driven by demand for kinase inhibitors and antiviral agents .
- Applications: Halogenated Analogs: Used in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., protease inhibitors). Amino-Substituted Analogs: Employed in peptide mimetics due to enhanced solubility .
Biological Activity
1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid, with the CAS number 749269-74-7, is a chemical compound characterized by its unique structure and potential biological activity. This compound features a cyclopropane ring attached to a phenolic moiety, which may contribute to its pharmacological properties. The molecular formula is C10H8BrF O2, and it has a molecular weight of 259.07 g/mol.
Research indicates that compounds similar to this compound may act as modulators of GPR120, a G protein-coupled receptor implicated in metabolic processes such as glucose homeostasis and lipid metabolism. GPR120 activation has been associated with anti-inflammatory effects and improved insulin sensitivity, making it a target for diabetes treatment .
Pharmacological Studies
- Anti-diabetic Effects : In preclinical studies, cyclopropanecarboxylic acid derivatives have shown promise in modulating metabolic pathways linked to diabetes. Specifically, they may enhance insulin sensitivity and reduce inflammation in adipose tissue .
- Anticancer Activity : Some derivatives of phenoxymethyl cyclopropanecarboxylic acids have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .
- Neuroprotective Effects : There is emerging evidence suggesting that certain compounds within this class can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the effects of various phenoxymethyl derivatives on GPR120 activation. It was found that specific substitutions on the phenyl ring significantly enhanced receptor affinity and efficacy, suggesting that this compound could be an effective GPR120 agonist .
- Case Study 2 : Another research article focused on the anti-inflammatory properties of cyclopropanecarboxylic acids in a rodent model of obesity-induced inflammation. The results indicated a notable reduction in inflammatory markers following treatment with these compounds, supporting their potential use in metabolic syndrome management .
Comparative Data Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C10H8BrF O2 | Varies |
| Molecular Weight | 259.07 g/mol | Varies |
| GPR120 Modulation | Yes | Yes |
| Anti-diabetic Activity | Potentially effective | Effective in some studies |
| Anticancer Activity | Under investigation | Documented for several analogs |
| Neuroprotective Effects | Emerging evidence | Documented for certain derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
